(2-(Aminomethyl)phenyl)boronic acid chemical properties
(2-(Aminomethyl)phenyl)boronic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of (2-(Aminomethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Aminomethyl)phenyl)boronic acid is a versatile bifunctional molecule that has garnered significant interest in various fields of chemical and biomedical research. Its unique structure, featuring both a reactive boronic acid moiety and a nucleophilic aminomethyl group positioned ortho to each other on a phenyl ring, imparts a range of useful chemical properties and reactivities. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of (2-(Aminomethyl)phenyl)boronic acid, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
(2-(Aminomethyl)phenyl)boronic acid is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 248274-03-5 | [1] |
| Molecular Formula | C₇H₁₀BNO₂ | [1][2][3] |
| Molecular Weight | 150.97 g/mol | [1][2][3] |
| IUPAC Name | (2-(aminomethyl)phenyl)boronic acid | [1] |
| Synonyms | 2-Aminomethylphenylboronic acid | [2][3] |
| Appearance | Solid | |
| pKa | 8.23 ± 0.53 (Predicted) | [3] |
| Melting Point | Not available | |
| Boiling Point | 354.0 ± 44.0 °C at 760 mmHg (Predicted) | |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in most polar organic solvents. | |
| InChI | 1S/C7H10BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H,5,9H2 | [2] |
| SMILES | NCC1=CC=CC=C1B(O)O | [1] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-8.0 ppm), a singlet for the benzylic protons of the aminomethyl group (around 4.0 ppm), and a broad singlet for the amine protons. The protons on the boronic acid group may appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, with the carbon bearing the boronic acid group showing a characteristic chemical shift. The benzylic carbon of the aminomethyl group would also be identifiable.
-
¹¹B NMR: The boron-11 NMR spectrum is a powerful tool for characterizing boronic acids. A signal in the range of 28-33 ppm is expected for the trigonal planar (sp²) boron atom of the boronic acid.
-
FT-IR: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid (a broad band around 3300-2500 cm⁻¹), N-H stretching of the amine (around 3400-3250 cm⁻¹), C-H stretching of the aromatic ring (above 3000 cm⁻¹), and B-O stretching (around 1350 cm⁻¹).[4]
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺). Fragmentation patterns would likely involve the loss of water from the boronic acid moiety and fragmentation of the aminomethyl group.[5]
Synthesis
While a specific, detailed, and validated protocol for the synthesis of (2-(Aminomethyl)phenyl)boronic acid is not extensively documented in a single source, a general approach can be inferred from the synthesis of related aminophenylboronic acids. A common strategy involves the conversion of a suitable precursor, such as 2-bromobenzylamine or 2-cyanophenylboronic acid.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of (2-(Aminomethyl)phenyl)boronic acid.
Reactivity and Applications
The dual functionality of (2-(Aminomethyl)phenyl)boronic acid makes it a valuable building block in several areas of research and development.
Reaction with Diols and its Application in Glucose Sensing
A key reaction of boronic acids is their ability to reversibly form cyclic esters with 1,2- and 1,3-diols, such as those found in saccharides. This reaction is the basis for their use in glucose sensors. The ortho-aminomethyl group in (2-(Aminomethyl)phenyl)boronic acid can play a crucial role by forming an intramolecular dative bond with the boron atom, which can influence the Lewis acidity of the boronic acid and its affinity for diols.
Caption: Reversible reaction of (2-(Aminomethyl)phenyl)boronic acid with a diol.
Suzuki-Miyaura Cross-Coupling Reactions
As a boronic acid, this compound is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for use with (2-(Aminomethyl)phenyl)boronic acid.
Materials:
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(2-(Aminomethyl)phenyl)boronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, and/or Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide (1.0 equiv), (2-(Aminomethyl)phenyl)boronic acid (1.2-1.5 equiv), palladium catalyst (0.01-0.05 equiv), and base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Use in Peptide Synthesis
The aminomethyl group of (2-(Aminomethyl)phenyl)boronic acid can be utilized for its incorporation into peptide structures, either at the N-terminus or on a side chain. This introduces the boronic acid functionality into a peptide, which can be useful for creating peptide-based sensors or therapeutics.
Experimental Protocol: Incorporation into Peptides via Reductive Amination
This protocol outlines a general strategy for incorporating the (2-(aminomethyl)phenyl)boronic acid moiety into a peptide via reductive amination of a peptide containing a ketone or aldehyde.
Materials:
-
Peptide containing an aldehyde or ketone functionality
-
(2-(Aminomethyl)phenyl)boronic acid
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB))
-
Buffer solution (e.g., Phosphate buffer, pH 6-7)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve the peptide in the buffer solution, with a co-solvent if necessary for solubility.
-
Add (2-(Aminomethyl)phenyl)boronic acid (in excess, typically 2-5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the peptide-boronic acid conjugate by reverse-phase HPLC.
Safety and Handling
(2-(Aminomethyl)phenyl)boronic acid should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(2-(Aminomethyl)phenyl)boronic acid is a valuable and versatile chemical building block with significant potential in drug discovery and other areas of chemical research. Its ability to participate in Suzuki-Miyaura cross-coupling reactions and to reversibly bind with diols makes it a powerful tool for the synthesis of complex molecules and the development of novel sensors. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this interesting compound. Further research to fully characterize its spectroscopic properties and to develop more specific and efficient synthetic protocols will undoubtedly expand its applications in the future.
References
- 1. (2-(Aminomethyl)phenyl)boronic acid 97% | CAS: 248274-03-5 | AChemBlock [achemblock.com]
- 2. [2-(Aminomethyl)phenyl]boronic acid | C7H10BNO2 | CID 16427095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
